7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1443238-61-6, molecular formula C₁₀H₁₁BrClN, molecular weight 248.55) is a brominated tetrahydronaphthalene derivative with a primary amine group at position 1, forming a hydrochloride salt. Its structure features a partially saturated naphthalene ring system, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry . The bromine substituent at position 7 influences electronic properties and steric interactions, while the hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDJFJHJKVZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199782-93-8 | |
| Record name | 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199782-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Tetrahydronaphthalen-1-amine.
Substitution: Various substituted tetrahydronaphthalen-1-amines.
Scientific Research Applications
Structural Properties
Molecular Formula : C10H12BrN
Molecular Weight : 226.11 g/mol
SMILES Notation : C1CC(C2=C(C1)C=CC(=C2)Br)N
InChI Key : PHUSWQSCHYYQQF-UHFFFAOYSA-N
The compound features a brominated tetrahydronaphthalene structure that contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been studied for its potential as a pharmacological agent. Its structural similarity to known neurotransmitters allows it to interact with various receptors in the central nervous system.
Case Study : Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit activity against certain types of cancer cells by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that modifications to the amine group can enhance anti-cancer properties in vitro .
Neuropharmacology
This compound has been explored for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It may serve as a lead compound for developing new antidepressants or anxiolytics.
Case Study : A study conducted on animal models demonstrated that administration of 7-bromo derivatives resulted in significant behavioral changes indicative of anxiolytic effects. These findings suggest its potential role in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 1810069-91-0 (racemic), 2241594-26-1 [(R)-enantiomer]
- Molecular Formula : C₁₀H₁₃BrClN
- Molecular Weight : 262.57
- Higher molecular weight compared to the 7-Bromo isomer (262.57 vs. 248.55) due to additional hydrogen atoms .
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 1810070-15-5 [(S)-enantiomer], 1810074-82-8 [(R)-enantiomer]
- Molecular Formula : C₁₀H₁₃BrClN
- Key Differences :
Substituted Derivatives
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 1810069-90-9
- Molecular Formula : C₁₁H₁₅BrClN
- Molecular Weight : 276.60
- Key Differences :
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 856562-93-1
- Molecular Formula : C₁₁H₁₆ClN
- Key Differences :
Enantiomeric Forms
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 676135-95-8
- Purity: 95% (Shanghai Yuanye Bio-Technology Co., Ltd.)
- Key Differences :
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
Pharmacologically Relevant Analogs
Sertraline Hydrochloride
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 7-Bromo-...-amine HCl (Parent) | C₁₀H₁₁BrClN | 248.55 | 2.40 | 2 | 2 |
| 6-Bromo-...-amine HCl [(R)-enantiomer] | C₁₀H₁₃BrClN | 262.57 | 2.65 | 2 | 2 |
| 7-Bromo-5-methyl-...-amine HCl | C₁₁H₁₅BrClN | 276.60 | 2.85 | 2 | 2 |
| Sertraline HCl | C₁₇H₁₈Cl₃N | 350.69 | 4.10 | 1 | 2 |
Data sourced from PubChem, CAS databases, and supplier specifications
Table 2: Hazard Profiles
| Compound | GHS Hazard Statements | Signal Word |
|---|---|---|
| 7-Bromo-...-amine HCl | H302, H319 | Warning |
| 7-Bromo-5-methyl-...-amine HCl | H302, H315, H319, H335 | Warning |
| (R)-6-Bromo-...-amine HCl | Not specified | N/A |
| Sertraline HCl | H302, H410 | Warning |
Adapted from Safety Data Sheets (SDS)
Biological Activity
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₁₃BrClN
- Molecular Weight : 262.57 g/mol
- IUPAC Name : 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride
- PubChem CID : 45480290
Pharmacological Profile
The compound has been investigated for its interactions with various biological targets, particularly in relation to serotonin receptors. Research indicates that it may influence serotonin (5-HT) receptor activity, which is crucial in regulating mood and behavior.
-
Serotonin Receptor Interaction :
- Studies have shown that compounds interacting with 5-HT receptors can modulate body temperature and metabolic processes. For instance, activation of the 5-HT1A receptor has been linked to hypothermic responses in animal models .
- The compound's structural similarity to known serotonin modulators suggests it may exhibit similar effects.
-
Potential Antidepressant Activity :
- Given its interaction with serotonin receptors, there is potential for this compound to serve as an antidepressant. The modulation of serotonin levels is a common mechanism for many antidepressants.
-
Neuroprotective Effects :
- Some studies indicate that compounds with naphthalene structures can have neuroprotective effects. The specific mechanisms are still under investigation but may involve antioxidant properties or modulation of neuroinflammatory pathways.
Case Studies
Several studies have examined the biological activity of related compounds or derivatives:
-
Study on Serotonin Modulators :
- A study published in the Journal of Medicinal Chemistry explored various ligands targeting the von Hippel-Lindau (VHL) protein and their effects on HIF-1α stabilization in cellular contexts. Although not directly involving this compound, it highlights the significance of structural diversity in achieving desired biological outcomes .
- Tetrahydronaphthalene Derivatives :
Safety and Toxicology
This compound carries certain safety warnings:
Q & A
Q. How can researchers investigate photodegradation pathways of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
